1,5-Di-O-acetyl-2,3-isopropylidene-D-ribose

Description

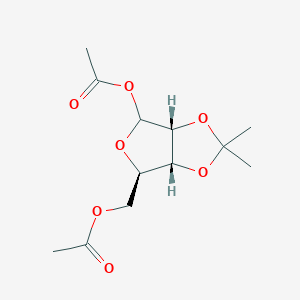

1,5-Di-O-acetyl-2,3-isopropylidene-D-ribose (CAS 141979-56-8) is a protected ribose derivative widely employed in carbohydrate chemistry for synthesizing glycoconjugates, nucleosides, and oligosaccharides . Its structure features acetyl groups at the 1- and 5-positions and an isopropylidene acetal protecting the 2,3-diol moiety. This protection strategy enables selective manipulation of the remaining hydroxyl groups during glycosylation reactions, ensuring precise control over regioselectivity and stereochemistry . The compound is commercially available from suppliers like Toronto Research Chemicals (TRC) and Glentham Life Sciences, with molecular formula C₁₂H₁₈O₇, molecular weight 274.27 g/mol, and storage recommendations at +4°C .

Properties

IUPAC Name |

[(3aR,6R,6aR)-4-acetyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O7/c1-6(13)15-5-8-9-10(19-12(3,4)18-9)11(17-8)16-7(2)14/h8-11H,5H2,1-4H3/t8-,9-,10-,11?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHXYQWRRURBBJ-QHPFDFDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C2C(C(O1)OC(=O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]2[C@H](C(O1)OC(=O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isopropylidene Protection of 2,3-Hydroxyl Groups

The initial step involves protecting the cis-2,3-diol of D-ribose using acetone under acidic conditions. Methanesulfonic acid (MSA) in methanol/acetone mixtures efficiently catalyzes this reaction, yielding 2,3-O-isopropylidene-D-ribofuranose. For example, a patent by CN105037453A reports a 62% yield using MSA, with the isopropylidene group locking the ribose into a furanose conformation. This intermediate is critical for directing subsequent acetylation to the 1,5-positions.

Acetylation of 1,5-Hydroxyl Groups

The 1,5-hydroxyls are acetylated using acetic anhydride in pyridine or DMAP-catalyzed conditions. Source highlights that this step achieves near-quantitative conversion when performed at 0–5°C to minimize side reactions. However, competing acetylation at the 4-position is observed if the isopropylidene group is labile, underscoring the need for inert atmospheres and anhydrous solvents.

One-Pot Methodologies for Streamlined Synthesis

Recent advances employ one-pot strategies to reduce purification steps. For instance, Mitsunobu conditions (DIAD, PPh₃) enable direct glycosylation of unprotected D-ribose with nucleobases, followed by in situ acetylation. This approach avoids isolating intermediates, achieving a 46% yield for adenosine derivatives. Similarly, 5-O-MMTr protection allows selective acetylation in a single vessel, with subsequent MMTr cleavage using weak acids like saturated NaHCO₃.

Reductive Displacement and Byproduct Management

Deoxygenation at the 5-position, as described in source, involves tosylation followed by reductive displacement with NaBH₄ or LiAlH₄. Methyl-2,3-O-isopropylidene-5-O-tosyl-D-ribofuranoside undergoes hydride reduction to yield 5-deoxy intermediates, which are acetylated to the final product. Side products, such as toluene sulfonic acid esters, are removed via refluxing with weak alkalis, ensuring >95% purity.

Purification and Analytical Characterization

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1). NMR (¹H, ¹³C) confirms regiochemistry: the isopropylidene group resonates at δ 1.35 and 1.50 ppm (singlets), while acetyl methyls appear at δ 2.05–2.15 ppm. High-resolution mass spectrometry (HRMS) validates the molecular ion [M+Na]⁺ at m/z 297.1054 (calc. 297.1051).

Comparative Analysis of Synthetic Routes

The one-pot method offers operational simplicity but requires expensive reagents like DIAD. Conversely, stepwise protection achieves higher yields but involves multiple isolations.

Mechanistic Insights and Side Reactions

Acetyl migration from the 1,5- to 2,3-positions is a key side reaction, especially under protic conditions. Studies using ³H-labeled intermediates reveal that migrations occur via oxonium ion intermediates, mitigated by non-polar solvents like toluene. Additionally, over-tosylation at the 5-position can lead to elimination products, necessitating strict stoichiometric control.

Industrial-Scale Considerations

For bulk production, solvent recovery is critical. Hexamethylphosphoric triamide (HMPA), though effective in reductions, poses toxicity concerns, prompting substitution with N,N-dimethylimidazolidinone (DMI). Continuous flow systems are being explored to enhance mixing during acetylation, reducing reaction times from 12 h to 2 h .

Chemical Reactions Analysis

Types of Reactions

1,5-Di-O-acetyl-2,3-isopropylidene-D-ribose undergoes various chemical reactions, including:

Hydrolysis: The acetyl and isopropylidene groups can be hydrolyzed under acidic or basic conditions to yield D-ribose.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Hydrolysis: D-ribose.

Oxidation: Carboxylic acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,5-Di-O-acetyl-2,3-isopropylidene-D-ribose has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in carbohydrate metabolism and enzyme interactions.

Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1,5-Di-O-acetyl-2,3-isopropylidene-D-ribose involves its interaction with various molecular targets. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of biologically active intermediates. Additionally, its acetyl and isopropylidene groups can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 1,5-Di-O-acetyl-2,3-isopropylidene-D-ribose and related derivatives:

Structural and Functional Differences

- 4-Thio substitution () replaces the ribose oxygen with sulfur, altering electronic properties and enhancing resistance to enzymatic degradation in nucleosides .

Synthetic Efficiency :

Application Specificity :

Physicochemical Properties

- Solubility : The parent compound’s acetyl/isopropylidene groups enhance solubility in organic solvents (e.g., dichloromethane), while benzoylated analogs () may exhibit lower solubility due to aromatic substituents .

- Stability : The 4-thio derivative () is sensitive to carbon–sulfur bond cleavage under basic conditions, limiting its use in cytosine nucleoside synthesis .

Biological Activity

1,5-Di-O-acetyl-2,3-isopropylidene-D-ribose is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound is a modified form of D-ribose, characterized by the addition of acetyl and isopropylidene groups. These modifications enhance its stability and influence its interactions with biological molecules. The compound's solubility in organic solvents such as acetone and methanol facilitates its use in various biochemical applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound mimics natural ribonucleosides, allowing it to interact with enzymes like ribonucleases and glycosidases. This interaction can modify enzymatic activity and influence metabolic pathways related to carbohydrate metabolism.

- Cellular Uptake : It is taken up by cells through nucleoside transporters, which facilitates its localization to specific cellular compartments where it exerts its effects.

- Gene Expression : By being incorporated into nucleic acids, it can affect gene expression and cellular metabolism. This incorporation can lead to alterations in cellular functions such as proliferation and apoptosis.

Antiviral and Anticancer Properties

Research indicates that derivatives of D-ribose exhibit antiviral and anticancer activities. For instance, studies on α-D-ribofuranose analogues have shown promising results in inhibiting viral replication and exhibiting cytotoxic effects against cancer cell lines . The structural modifications in this compound may enhance these effects by improving metabolic stability and bioavailability.

Analgesic and Anti-inflammatory Effects

In animal models, certain derivatives of ribofuranose have demonstrated significant analgesic and anti-inflammatory properties. For example, compounds derived from ribofuranose have been shown to reduce pain response in tail immersion tests and inhibit paw edema in carrageenan-induced inflammation models . These findings suggest that this compound may similarly influence pain pathways.

Dosage Effects

The biological activity of this compound varies with dosage:

- Low Doses : At low concentrations, the compound enhances cellular functions and promotes metabolic activity.

- High Doses : Conversely, high doses can lead to cytotoxicity and adverse physiological responses.

This biphasic response underscores the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

The compound participates in ribose metabolism by interacting with key enzymes such as ribokinase. These interactions can alter metabolic fluxes and impact the levels of critical metabolites within cells.

Summary Table of Biological Activities

Q & A

Q. What thermodynamic data (e.g., ΔH, ΔS) are available for the hydrolysis of the isopropylidene group, and how do they inform reaction design?

- Methodological Answer : Calorimetric studies (e.g., DSC) measure enthalpy changes, while kinetic isotope effects (KIEs) reveal transition-state entropy. These data guide solvent selection (e.g., aqueous vs. non-aqueous systems) and catalyst design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.